molecular formula C22H23BrO B3037595 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol CAS No. 496868-80-5

3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol

Cat. No. B3037595
CAS RN: 496868-80-5
M. Wt: 383.3 g/mol
InChI Key: AHEASPYYWCOKMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives can involve multi-step reactions, starting from simpler adamantane precursors. For example, the synthesis of a new adamantane derivative with a bicyclo[4.2.0]octa-1,3,5-trien-3-yl substituent was achieved through a two-stage synthesis starting from benzocyclobutene and adamantan-2-one . This suggests that the synthesis of 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol could also involve a multi-step process, potentially starting with an adamantane precursor and introducing the biphenyl and bromine functionalities in subsequent steps.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of the adamantane moiety, which can influence the overall conformation and properties of the molecule. For instance, the compound 3(5)-(1-adamantyl)pyrazoles crystallizes in tetramers formed by units linked by N–H⋯N hydrogen bonds . This indicates that the adamantane moiety can participate in molecular interactions that affect the solid-state structure of the compound. Therefore, the molecular structure of 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol would likely be influenced by the adamantane core and its interactions with the bromobiphenyl group.

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, depending on the functional groups present. For example, nitration of 3(5)-(1-adamantyl)pyrazole occurs at the pyrazole ring but is accompanied by oxidation of the adamantyl substituent . This suggests that the chemical reactivity of 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol would depend on the reactivity of the bromobiphenyl moiety and how it interacts with the adamantane core.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can be quite diverse. The adamantane moiety itself is known for its rigidity and three-dimensional structure, which can impart stability and unique properties to the derivatives. For instance, the adamantane derivative described in paper demonstrates paramagnetic behavior due to non-interacting S = ½ spins . While the specific physical and chemical properties of 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol are not provided, it can be inferred that the presence of the adamantane core and the bromobiphenyl group would contribute to its overall properties, potentially affecting its solubility, stability, and reactivity.

Scientific Research Applications

1. Noncovalent Interaction Studies

Adamantane derivatives, including those structurally related to 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol, have been studied for their noncovalent interactions. A research conducted by El-Emam et al. (2020) investigated adamantane-1,3,4-thiadiazole derivatives, focusing on intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. This research is significant in understanding the molecular interactions and stability of such compounds (El-Emam et al., 2020).

2. Synthesis and Oxidation Studies

Adamantane derivatives, including adamantan-1-ol, a key adamantane derivative, are used as starting compounds in the synthesis of various products. Khusnutdinov and Oshnyakova (2015) discussed the oxidation of adamantane with pentafluoroperoxybenzoic acid, highlighting its role in synthesizing important adamantane derivatives (Khusnutdinov & Oshnyakova, 2015).

3. Crystal Structure and Antimicrobial Activities

The crystal packing and antimicrobial activities of adamantane-isothiourea derivatives were explored by Al-Omary et al. (2020). Their study provides insights into the molecular conformation and stability of such compounds, as well as their potential antimicrobial properties (Al-Omary et al., 2020).

4. In Vitro Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives have been synthesized and characterized for their antimicrobial and in vivo hypoglycemic activities. Al-Wahaibi et al. (2017) reported on the potent antimicrobial and hypoglycemic effects of these derivatives, indicating their potential therapeutic applications (Al-Wahaibi et al., 2017).

5. Anti-inflammatory Potential

Studies on adamantane derivatives like 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione indicate their potential as anti-inflammatory agents. Al-Tamimi et al. (2014) conducted a comprehensive investigation on the molecular structure and biological activity of such compounds, suggesting their use in anti-inflammatory therapies (Al-Tamimi et al., 2014).

Future Directions

The future directions for research on “3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol” could include further studies on its synthesis, properties, and potential applications. For instance, the synthesis of new compounds containing (adamantan-1-yl)(phenyl)methyl or (3,5-dimethyladamantane-1-yl)(phenyl)methyl fragments, and the synthesis of 1,3-disubstituted ureas based on them, is of significant scientific and practical interest .

properties

IUPAC Name

2-(1-adamantyl)-4-(4-bromophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrO/c23-19-4-1-17(2-5-19)18-3-6-21(24)20(10-18)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-6,10,14-16,24H,7-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEASPYYWCOKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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